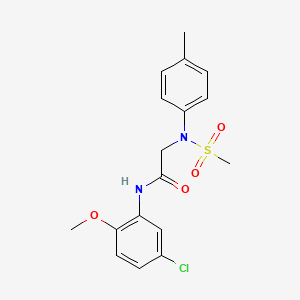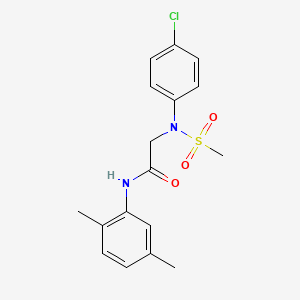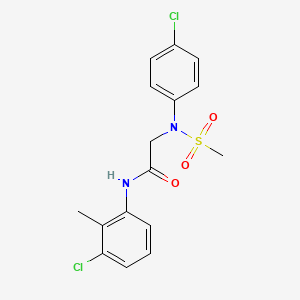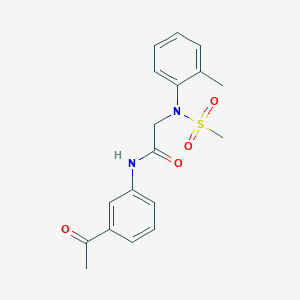![molecular formula C18H20N2O5S B3456752 methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)
methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as MSMA, is a synthetic organic compound that has been widely used in scientific research applications. It belongs to the class of aryl methylsulfones and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
MSMA inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the irreversible inactivation of the enzyme and the disruption of downstream signaling pathways. MSMA has also been found to induce reactive oxygen species (ROS) production, which can further contribute to its cytotoxic effects.
Biochemical and Physiological Effects
MSMA has been found to exhibit a range of biochemical and physiological effects. In addition to its PTP inhibitory activity, MSMA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-oxidative effects, making it a potentially valuable therapeutic agent for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSMA in lab experiments is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in cellular signaling pathways and disease processes. Additionally, MSMA has been found to exhibit cytotoxic effects in cancer cells, making it a potentially valuable tool for studying cancer biology and developing new cancer therapies.
However, there are also some limitations to using MSMA in lab experiments. Its irreversible inhibition of PTPs can make it difficult to study the downstream effects of PTP inhibition. Additionally, its cytotoxic effects can make it challenging to use in cell-based assays, as it may induce non-specific cell death.
Orientations Futures
There are several future directions for research on MSMA. One area of interest is the development of MSMA-based therapies for cancer and other diseases. MSMA has been found to exhibit cytotoxic effects in cancer cells and modulate the immune response, making it a potentially valuable therapeutic agent. Additionally, further research is needed to elucidate the specific downstream effects of PTP inhibition by MSMA and its potential role in disease processes. Finally, the development of more selective PTP inhibitors based on the structure of MSMA could lead to the discovery of new therapeutic targets for a range of diseases.
Applications De Recherche Scientifique
MSMA has been widely used in scientific research applications due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Aberrant PTP activity has been linked to a range of diseases, including cancer, diabetes, and autoimmune disorders. MSMA has been found to inhibit several PTPs, including PTP1B, SHP2, and LAR, making it a potentially valuable tool for studying these enzymes and their role in disease.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-8-10-14(11-9-13)20(26(3,23)24)12-17(21)19-16-7-5-4-6-15(16)18(22)25-2/h4-11H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLOXHOFBSFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


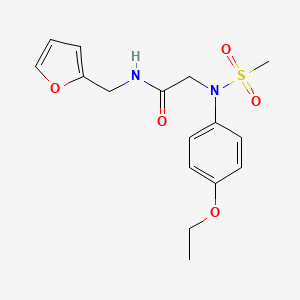
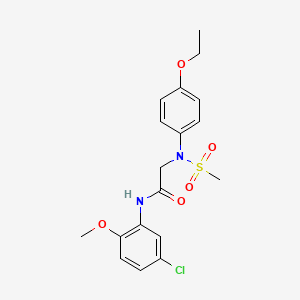
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3456680.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456683.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3456700.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3456705.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(4-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456723.png)
![N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
